1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine

Catalog No.
S3211364
CAS No.
2192745-87-0
M.F
C14H19NOS
M. Wt
249.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidin...

CAS Number

2192745-87-0

Product Name

1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine

IUPAC Name

cyclopentyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone

Molecular Formula

C14H19NOS

Molecular Weight

249.37

InChI

InChI=1S/C14H19NOS/c16-14(11-3-1-2-4-11)15-7-5-12(9-15)13-6-8-17-10-13/h6,8,10-12H,1-5,7,9H2

InChI Key

BFCCQHPCHFIWFK-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)N2CCC(C2)C3=CSC=C3

solubility

not available

1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a cyclopentanecarbonyl group and a thiophen-3-yl group. The molecular structure can be represented as follows:

  • Pyrrolidine: A five-membered ring containing one nitrogen atom.
  • Cyclopentanecarbonyl: A carbonyl group attached to a cyclopentane ring, providing a unique steric environment.
  • Thiophen-3-yl: A thiophene ring, which is a five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.

This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical of pyrrolidine derivatives, including:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Acylation Reactions: The carbonyl group can undergo acylation, reacting with alcohols or amines to form esters or amides.
  • Reductive Transformations: The carbonyl functionality can be reduced to alcohols or methylene groups using reducing agents like lithium aluminum hydride.

These reactions facilitate the synthesis of more complex derivatives and analogs.

  • Antibacterial Activity: Some pyrrolidine-based compounds exhibit activity against various bacterial strains, potentially serving as lead compounds for antibiotic development .
  • Anticancer Properties: Certain thiophene-containing compounds have demonstrated anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • CNS Activity: Pyrrolidine derivatives have been explored for their effects on the central nervous system, including potential applications in treating neurodegenerative diseases .

The synthesis of 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine can be approached through various methods:

  • Multi-Step Synthesis:
    • Start with commercially available pyrrolidine.
    • Introduce the cyclopentanecarbonyl group via acylation using cyclopentanecarboxylic acid chloride.
    • Introduce the thiophen-3-yl substituent through electrophilic aromatic substitution or coupling reactions.
  • Catalytic Methods:
    • Employ asymmetric catalysis for selective introduction of substituents on the pyrrolidine ring.
    • Use transition metal catalysts to facilitate cross-coupling reactions between aryl halides and pyrrolidine derivatives.

These methods allow for the efficient construction of the target molecule while maintaining stereochemical integrity.

1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine may find applications in several fields:

  • Pharmaceutical Development: As a potential lead compound for developing new antibiotics or anticancer agents due to its structural motifs that are known to interact with biological targets.
  • Material Science: Its unique structure might be useful in designing novel materials with specific electronic or optical properties.

Interaction studies involving 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine could include:

  • Molecular Docking Studies: To predict how this compound interacts with specific biological targets, such as enzymes or receptors.
  • In Vitro Assays: Evaluating its biological activity against various cell lines to determine its efficacy and mechanism of action.

These studies are crucial for understanding the potential therapeutic roles of this compound.

Several compounds share structural similarities with 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine. Here are some notable examples:

Compound NameStructureKey Features
1-PyrrolidinocarbonylthiophenePyrrolidine + ThiopheneKnown for antibacterial properties.
2-ThiophenecarbonylpyrrolidinePyrrolidine + ThiopheneExhibits neuroprotective effects.
Cyclopentane-thiophene derivativeCyclopentane + ThiopheneUsed in organic electronics due to its conductivity.

Uniqueness

1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine is unique due to its specific combination of a cyclopentanecarbonyl group and a thiophenic moiety on a pyrrolidine scaffold, which may confer distinct biological activities not observed in other similar compounds. This structural diversity enhances its potential as a candidate for drug development and material science applications.

XLogP3

2.8

Dates

Last modified: 08-18-2023

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